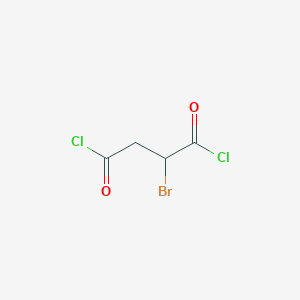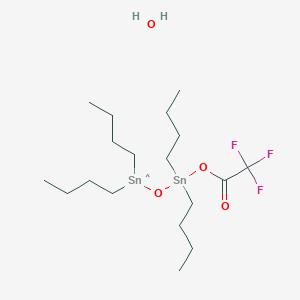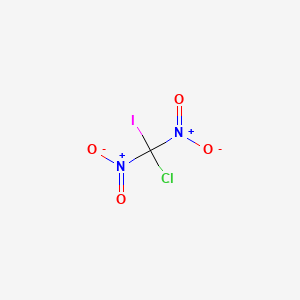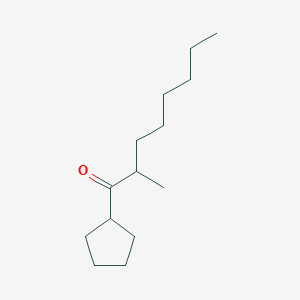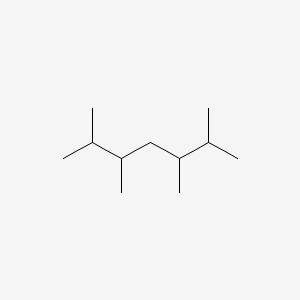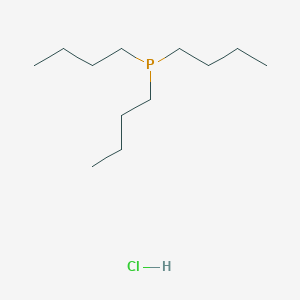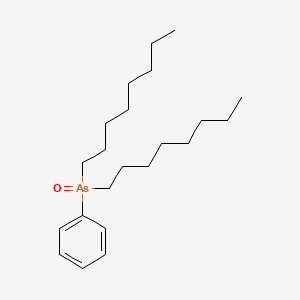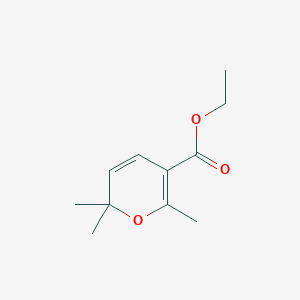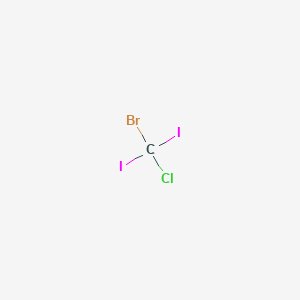
Bromo(chloro)diiodomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(chloro)diiodomethane is an organohalogen compound that contains bromine, chlorine, and iodine atoms attached to a single carbon atom. This compound is part of the broader class of halomethanes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(chloro)diiodomethane can be synthesized through halogenation reactions involving methane or its derivatives. One common method involves the stepwise halogenation of methane using bromine, chlorine, and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound often involves the use of halogenating agents such as bromine, chlorine, and iodine in the presence of a catalyst. The process is carried out in a controlled environment to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bromo(chloro)diiodomethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
Bromo(chloro)diiodomethane has several applications in scientific research, including:
Biology: The compound is used in studies involving halogenated organic compounds and their effects on biological systems.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and understanding the mechanisms of halogenated drug action.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mechanism of Action
The mechanism of action of bromo(chloro)diiodomethane involves the interaction of its halogen atoms with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Bromodichloromethane: Contains two chlorine atoms and one bromine atom attached to a carbon atom.
Chlorodiiodomethane: Contains two iodine atoms and one chlorine atom attached to a carbon atom.
Dibromochloromethane: Contains two bromine atoms and one chlorine atom attached to a carbon atom.
Uniqueness
Bromo(chloro)diiodomethane is unique due to its specific combination of bromine, chlorine, and iodine atoms. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
40809-94-7 |
|---|---|
Molecular Formula |
CBrClI2 |
Molecular Weight |
381.18 g/mol |
IUPAC Name |
bromo-chloro-diiodomethane |
InChI |
InChI=1S/CBrClI2/c2-1(3,4)5 |
InChI Key |
SBKPKCYHQGLLHE-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Br)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


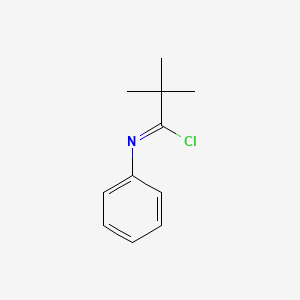


![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)

![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
